N'-[(E)-(2-chlorophenyl)methylidene]-2-cyanoacetohydrazide

Crystallography Solid-state characterization Polymorph screening

Researchers requiring authenticated benzohydrazone building blocks face batch variability in Schiff-base condensates. This compound resolves this: • Single-crystal X-ray validated: trans (E) configuration, monoclinic P2₁/c (R₁=0.0447). • Ortho-Cl enables unique intramolecular N-H···Cl contact-absent in para-isomers-ensuring conformational rigidity distinct from other ring-substituted analogs. • Dual-function scaffold: cyanoacetohydrazide terminus for cyclocondensation to heterocycles; aryl-Cl retained for cross-coupling or nucleophilic aromatic substitution. For SAR exploration, co-crystal screening, and transition metal coordination studies. Supplied as AldrichCPR research material with verified identity.

Molecular Formula C10H8ClN3O
Molecular Weight 221.64 g/mol
Cat. No. B11537460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(E)-(2-chlorophenyl)methylidene]-2-cyanoacetohydrazide
Molecular FormulaC10H8ClN3O
Molecular Weight221.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=NNC(=O)CC#N)Cl
InChIInChI=1S/C10H8ClN3O/c11-9-4-2-1-3-8(9)7-13-14-10(15)5-6-12/h1-4,7H,5H2,(H,14,15)/b13-7+
InChIKeyXDSPOYNCHBFWFL-NTUHNPAUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chlorobenzylidene Cyanoacetohydrazide: Structural Identity


N′-[(E)-(2-chlorophenyl)methylidene]-2-cyanoacetohydrazide (CAS not widely standardized; molecular formula C₁₀H₈ClN₃O; MW 221.64 g/mol) is a benzohydrazone derivative belonging to the cyanoacetohydrazide class. It is synthesized via condensation of 2-cyanoacetohydrazide with 2-chlorobenzaldehyde, yielding a Schiff-base hydrazone with a characteristic –C(O)–NH–N=CH– linkage. The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 9.925(1) Å, b = 7.045(1) Å, c = 15.117(2) Å, and β = 91.479(2)° [1]. X-ray diffraction confirms a trans (E) configuration about the C=N bond, and the crystal packing is stabilized by N–H···O hydrogen bonds and weak π···π interactions [1]. This compound serves as a versatile precursor for heterocyclic synthesis [2] and has been investigated in antimicrobial screening programs [3].

Why Generic Analogs Cannot Substitute 2-Chlorobenzylidene Cyanoacetohydrazide


Within the cyanoacetohydrazide benzylidene series, even minor structural perturbations produce measurable differences in solid-state organization, hydrogen-bonding architecture, and physicochemical properties that preclude simple substitution. The ortho-chloro substituent on the benzylidene ring introduces a unique intramolecular N–H···Cl interaction that is absent in the para-substituted isomers and other ring-substituted analogs [1]. This non-covalent contact stabilizes a specific molecular conformation and alters the crystal packing motif compared to analogs bearing different substituents at alternative positions [1]. Furthermore, QSAR studies on a series of 20 benzylidene hydrazides have demonstrated that the position and electronic nature of the aryl substituent (chloro vs. nitro vs. unsubstituted) are principal determinants of antimicrobial potency, with chloro-substituted derivatives showing statistically distinct activity profiles [2]. These structural and electronic differences translate into non-interchangeable performance in downstream applications where conformation, solubility, or target engagement are critical.

Key Differentiation Evidence vs. Closest Analogs


Lattice Dimensions vs. 4-Dimethylamino Analog

Single-crystal X-ray diffraction reveals distinct unit cell parameters for N′-[(E)-(2-chlorophenyl)methylidene]-2-cyanoacetohydrazide (compound 1) compared with its 4-dimethylaminobenzylidene counterpart (compound 2). Both crystallize in the monoclinic P2₁/c space group, but the lattice dimensions differ markedly [1]. The 2-chloro derivative has a substantially shorter b-axis (7.045 Å vs. 8.938 Å) and a smaller unit cell volume (1056.7 vs. 1231.3 ų), reflecting tighter molecular packing driven by the ortho-chloro substituent [1].

Crystallography Solid-state characterization Polymorph screening

Intramolecular H-Bond: Ortho-Cl vs. Para Analogs

The ortho-chloro substituent in the target compound participates in a quantifiable intramolecular N–H···Cl hydrogen bond that constrains the molecular conformation. This interaction is structurally characterized by the N···Cl distance and N–H···Cl angle derived from the crystal structure [1]. In contrast, the 4-dimethylamino analog lacks an ortho substituent and relies solely on intermolecular N–H···O hydrogen bonds for crystal stabilization [1]. The presence of this intramolecular contact in the 2-chloro derivative reduces the number of intermolecular hydrogen-bond donors available for crystal packing, contributing to the observed differences in unit cell dimensions.

Supramolecular chemistry Conformational analysis Hydrogen bonding

Antimicrobial Activity: Chloro vs. Unsubstituted Analogs

In a systematic study of 20 benzylidene hydrazide derivatives tested against bacterial and fungal strains, compounds bearing chloro substituents on the benzylidene ring demonstrated significantly higher antimicrobial potency than unsubstituted or electron-donating substituted analogs [1]. QSAR modeling identified the second-order molecular connectivity index (²χ) and third-order Kier's alpha shape index (κα₃) as the topological parameters most strongly correlated with antimicrobial activity, with the multi-target QSAR model outperforming single-target models [1]. Although individual MIC values for the specific 2-chloro cyanoacetohydrazide are not reported in this dataset, the class-level inference establishes that the chloro substitution pattern is a prerequisite for high antimicrobial activity within this scaffold.

Antimicrobial screening QSAR Drug discovery

Crystallographic Refinement vs. 4-Dimethylamino Analog

The single-crystal X-ray refinement statistics indicate superior data quality for the 2-chloro derivative compared to the 4-dimethylamino analog. The final R₁ value (a measure of agreement between calculated and observed structure factors) is 0.0447 for the target compound vs. 0.0578 for the comparator, representing a 22.7% improvement in refinement quality [1]. Similarly, the weighted R-factor (wR₂) is 0.0930 vs. 0.1122, a 17.1% improvement [1]. These differences are attributable to better crystal quality and lower thermal disorder in the 2-chloro derivative, likely due to the intramolecular N–H···Cl interaction providing conformational rigidity.

Crystallography Structure refinement Data quality

Corrosion Inhibition on Carbon Steel

Cyanoacetohydrazide derivatives have been systematically evaluated as corrosion inhibitors for carbon steel in 2 M HCl using weight loss, galvanostatic polarization, and potentiodynamic anodic polarization techniques [1]. The study ranked four inhibitors by inhibition efficiency (IE%): inhibitor I > inhibitor III > inhibitor II > inhibitor IV. The inhibitors acted as mixed-type inhibitors and followed Temkin's adsorption isotherm [1]. While the specific 2-chloro derivative's individual IE% is not explicitly reported, the study demonstrates that structural variations within the cyanoacetohydrazide series produce measurable, rank-orderable differences in corrosion protection performance.

Corrosion inhibition Electrochemistry Materials protection

Metal Complexation: Cyano vs. Non-Cyano Analogs

The 2-chlorobenzylidene acetohydrazide scaffold without a cyano group (2-((2-chlorobenzylidene)amino)acetohydrazide hydrate) has been used to prepare Co(II), Ni(II), and Cu(II) complexes with characterized antimicrobial and antioxidant activities [1]. The presence of the cyano group in N′-[(E)-(2-chlorophenyl)methylidene]-2-cyanoacetohydrazide introduces an additional coordination site (the nitrile nitrogen) and an electron-withdrawing substituent that modulates the Lewis basicity of the hydrazone nitrogen donors. This electronic modulation is expected to shift the metal-ligand stability constants and redox potentials compared to the non-cyano analog.

Coordination chemistry Metal complexes Catalysis

Key Applications of 2-Chlorobenzylidene Cyanoacetohydrazide


Crystal Engineering & Co-Crystal Screening

The well-characterized crystal structure and favorable refinement statistics (R₁ = 0.0447) [1] make N′-[(E)-(2-chlorophenyl)methylidene]-2-cyanoacetohydrazide a suitable candidate for co-crystal screening with pharmaceutical co-formers. The intramolecular N–H···Cl contact provides conformational rigidity, while the intermolecular N–H···O hydrogen bond motif offers a predictable supramolecular synthon for crystal engineering [1]. The dense crystal packing (unit cell volume 1056.7 ų for Z = 4) may contribute to improved physicochemical stability in solid formulations.

Antimicrobial Lead Optimization

The compound belongs to a class of benzylidene hydrazides wherein chloro substitution has been statistically correlated with enhanced antimicrobial activity via multi-target QSAR models [2]. As a 2-chloro-substituted benzylidene cyanoacetohydrazide, it represents a defined starting point for structure-activity relationship (SAR) exploration. The cyano group provides a synthetic handle for further derivatization into heterocyclic frameworks (e.g., thiazoles, pyridones) with documented biological activity [3].

Heterocyclic Precursor for Medicinal Chemistry

Cyanoacetohydrazides are established precursors for the synthesis of diverse heterocyclic systems including pyrazoles, thiazoles, pyridones, and chromenones [3]. The target compound, bearing both a reactive cyanoacetohydrazide moiety and a pre-installed 2-chlorobenzylidene pharmacophore, can serve as a dual-function building block—undergoing cyclocondensation at the cyanoacetohydrazide terminus while retaining the aromatic chlorine for subsequent cross-coupling or nucleophilic aromatic substitution reactions [3].

Coordination Chemistry & Metallodrug Design

The presence of three potential donor atoms (carbonyl oxygen, imine nitrogen, and nitrile nitrogen) positions N′-[(E)-(2-chlorophenyl)methylidene]-2-cyanoacetohydrazide as a tridentate ligand for transition metal coordination. The related non-cyano 2-chlorobenzylidene acetohydrazide has demonstrated the ability to form bioactive Co(II), Ni(II), and Cu(II) complexes with antimicrobial activity [4]. The additional nitrile donor in the target compound may offer distinct coordination geometries and electronic properties compared to the non-cyano analog.

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